4-[2-[2-(Benzylamino)ethylamino]ethyl]phenol
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Overview
Description
4-[2-[2-(Benzylamino)ethylamino]ethyl]phenol is an organic compound with the molecular formula C17H22N2O It contains a phenol group, which is a hydroxyl group (-OH) attached to an aromatic benzene ring, and a benzylamino group, which is a benzyl group attached to an amino group (-NH2)
Preparation Methods
The synthesis of 4-[2-[2-(Benzylamino)ethylamino]ethyl]phenol typically involves multiple steps. One common synthetic route includes the reaction of 4-hydroxybenzaldehyde with benzylamine to form an intermediate Schiff base. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired compound. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[2-[2-(Benzylamino)ethylamino]ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[2-[2-(Benzylamino)ethylamino]ethyl]phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-[2-(Benzylamino)ethylamino]ethyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the benzylamino group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-[2-[2-(Benzylamino)ethylamino]ethyl]phenol can be compared with other similar compounds, such as:
4-(2-Acetylamino-1-(tert-butyldimethylsilyloxy)ethyl)phenol: This compound has a similar phenol group but different substituents, leading to distinct chemical properties.
4-[2-(Benzylamino)ethyl]phenol: This compound lacks the additional ethylamino group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
CAS No. |
627523-02-8 |
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Molecular Formula |
C17H22N2O |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
4-[2-[2-(benzylamino)ethylamino]ethyl]phenol |
InChI |
InChI=1S/C17H22N2O/c20-17-8-6-15(7-9-17)10-11-18-12-13-19-14-16-4-2-1-3-5-16/h1-9,18-20H,10-14H2 |
InChI Key |
VKYFFHSLEPTBOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCCNCCC2=CC=C(C=C2)O |
Origin of Product |
United States |
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